![molecular formula C15H22N2 B2532194 5-Benzyl-5-azaspiro[3.5]nonan-8-amine CAS No. 2361644-19-9](/img/structure/B2532194.png)

5-Benzyl-5-azaspiro[3.5]nonan-8-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

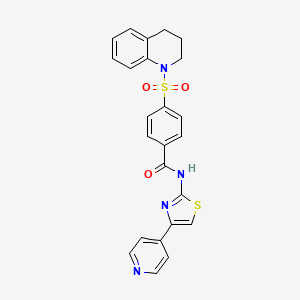

5-Benzyl-5-azaspiro[3.5]nonan-8-amine is a chemical compound that has gained significant attention in the scientific community due to its potential as a pharmacological agent. It is a spirocyclic amine, which means that it contains a bicyclic structure with a nitrogen atom at the bridgehead position. This compound has been identified as a potential drug candidate for the treatment of various neurological disorders, including depression, anxiety, and schizophrenia. In 5]nonan-8-amine, its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Wissenschaftliche Forschungsanwendungen

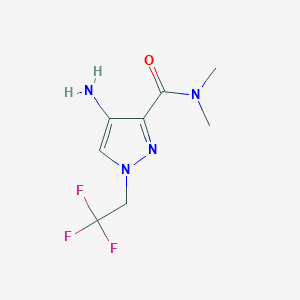

Diversity-Oriented Synthesis of Azaspirocycles

Multicomponent condensation methods have been developed for the rapid access to omega-unsaturated dicyclopropylmethylamines, which are then converted into various heterocyclic azaspirocycles including 5-azaspiro[2.4]heptanes, 5-azaspiro-[2.5]octanes, and 5-azaspiro[2.6]nonanes. These compounds, derived from the structural motif of 5-Benzyl-5-azaspiro[3.5]nonan-8-amine, are of significant interest for drug discovery due to their functionalized pyrrolidines, piperidines, and azepines scaffolds (Wipf, Stephenson, & Walczak, 2004).

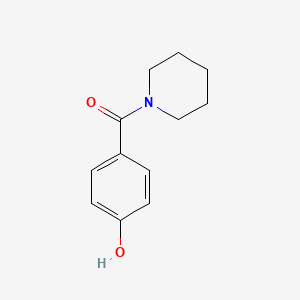

Anticonvulsant Properties

Studies on the N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione have demonstrated notable anticonvulsant activities. The systematic SAR (Structure-Activity Relationship) studies of these derivatives have led to the identification of compounds with significant efficacy in various seizure models, highlighting their potential in anticonvulsant drug development (Obniska et al., 2005).

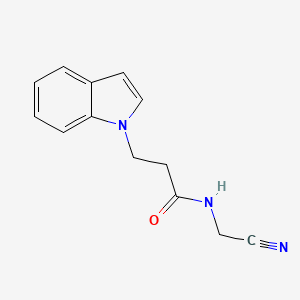

Synthesis of Heterospirocyclic Compounds

The development of chiral heterospirocyclic 2H-azirin-3-amines and their use in peptide synthesis demonstrate the versatility of azaspirocyclic compounds in generating novel amino acid derivatives and peptides. These compounds, including N-methyl-N-phenyl-5-oxa-1-azaspiro[2.4]hept-1-en-2-amine, have been synthesized and utilized in the formation of complex peptide structures, showcasing their potential in the design of new therapeutic peptides (Stamm, Linden, & Heimgartner, 2003).

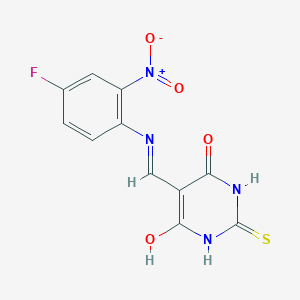

Antiviral Activity

The synthesis and evaluation of 1-thia-4-azaspiro[4.5]decan-3-one derivatives against human coronavirus and influenza virus have revealed compounds with significant inhibitory effects on coronavirus replication. This indicates the potential of azaspirocyclic scaffolds in the development of novel antiviral agents (Apaydın et al., 2019).

Environmental Applications

Calix[4]arene-based polymers derived from azaspirocyclic compounds have been investigated for their efficiency in removing water-soluble carcinogenic direct azo dyes and aromatic amines. This research highlights the potential environmental applications of azaspirocyclic compounds in treating and purifying water from hazardous substances (Akceylan, Bahadir, & Yılmaz, 2009).

Eigenschaften

IUPAC Name |

5-benzyl-5-azaspiro[3.5]nonan-8-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2/c16-14-7-10-17(15(11-14)8-4-9-15)12-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGFHESRNJAEHDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CC(CCN2CC3=CC=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2532111.png)

![Diethyl 2,6-dimethyl-4-[5-(4-methylphenyl)-2-furyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B2532118.png)

![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-chloro-5-fluorophenyl)acetamide](/img/structure/B2532131.png)

![N-(5-Chloro-2-methoxyphenyl)-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carboxamide](/img/structure/B2532132.png)

![N-(3,4-dichlorophenyl)-2-[(2,5-dimethylphenyl)sulfonylamino]propanamide](/img/structure/B2532134.png)